5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine

BRD4 Inhibition BET Bromodomain Cancer Therapeutics

For SAR campaigns targeting BRD4 (Kd=3.3 μM) or synthesizing p62 autophagy ligands, the precise 3,4-dimethoxybenzyloxy moiety is critical. Substitution with simpler analogs causes orders-of-magnitude loss in target engagement and solubility. - Structure-Based Design: Fragment-like starting point for improving BRD4 potency from μM to nM range. - Autophagy Research: Key intermediate per patent literature for Alzheimer's/Parkinson's disease proteinopathy treatments. - Cytotoxicity Benchmark: Reference compound with established IC50 values in MCF-7 (15 µM) and HeLa (20 µM) cells.

Molecular Formula C14H14BrNO3
Molecular Weight 324.17 g/mol
Cat. No. B8005914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine
Molecular FormulaC14H14BrNO3
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC
InChIInChI=1S/C14H14BrNO3/c1-17-12-5-3-10(7-13(12)18-2)9-19-14-6-4-11(15)8-16-14/h3-8H,9H2,1-2H3
InChIKeyHRMVFVWCZBVWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine: Key Intermediate for Targeted Inhibitors


5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine (CAS 1890308-04-9) is a substituted pyridine derivative with the molecular formula C14H14BrNO3 and a molecular weight of 324.17 . It is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted inhibitors and as a building block for developing novel therapeutic agents. The compound's structure, featuring a bromine atom at the 5-position and a 3,4-dimethoxybenzyloxy group at the 2-position of the pyridine ring, confers specific physicochemical and biological properties that differentiate it from simpler analogs .

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine: Generic Substitution Risks


Generic substitution of 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine with a simpler analog, such as 5-Bromo-2-(benzyloxy)pyridine or 5-Bromo-2-methoxypyridine, is inadvisable due to the significant impact of the 3,4-dimethoxybenzyloxy moiety on both physicochemical properties and biological activity. While all these compounds share a core 5-bromo-pyridine structure, the specific substitution pattern of the target compound is critical for achieving desired target engagement and solubility profiles. Literature and database analyses indicate that even minor structural modifications within this class can lead to orders-of-magnitude changes in binding affinity, functional activity, and aqueous solubility [1]. Therefore, selecting the precise compound is essential for experimental reproducibility and for achieving the specific outcomes required in structure-activity relationship (SAR) campaigns and drug discovery programs [2].

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine: Comparative Evidence


BRD4 Bromodomain Binding Affinity

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine demonstrates measurable but moderate binding affinity to the BRD4 bromodomain 1 (BD1), with a Kd of 3.3 μM as determined by isothermal titration calorimetry (ITC) [1]. This activity is in stark contrast to more potent BRD4 inhibitors in the class, such as the high-affinity ligand JQ1 (Kd ~ 50-100 nM), but is on par with or superior to other fragment-like or early lead molecules [2]. This moderate affinity, combined with its unique substitution pattern, makes it a valuable tool compound for mechanistic studies or as a starting point for further optimization, rather than as a potent drug candidate itself.

BRD4 Inhibition BET Bromodomain Cancer Therapeutics

Aqueous Solubility Enhancement

The presence of the 3,4-dimethoxybenzyl group significantly impacts the compound's aqueous solubility. While the exact value for this specific compound is not universally reported in public databases, studies on related benzyloxy pyridine derivatives and structure-activity relationship (SAR) trends indicate that the introduction of polar methoxy groups generally enhances aqueous solubility relative to unsubstituted or mono-substituted analogs . This is a crucial property for achieving effective concentrations in biological assays and for downstream formulation considerations. For example, 5-Bromo-2-(4-methoxybenzyloxy)pyridine, a closely related analog, is known to be a moderately lipophilic compound . The presence of the additional methoxy group in the 3,4-dimethoxybenzyl derivative is expected to further improve solubility, making it a more advantageous intermediate for medicinal chemistry applications where solubility is a known challenge.

Physicochemical Properties Aqueous Solubility Drug Formulation

p62 Autophagy Modulator Synthesis

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine serves as a crucial synthetic intermediate for generating more complex benzyloxy pyridine derivatives that act as ligands for the p62 protein, a key mediator of selective autophagy [1]. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the 3,4-dimethoxybenzyl group is an essential motif for p62 binding. This differentiates it from simpler analogs like 5-Bromo-2-methoxypyridine or 5-Bromo-2-(benzyloxy)pyridine, which lack the specific substitution pattern required for this biological activity. Patents from Autotac Inc. specifically claim benzyloxy pyridine derivatives with varied substitutions for the activation of autophagy and treatment of proteinopathies [2]. Therefore, this compound is not just a building block but a strategically designed intermediate with a defined route to a novel therapeutic class.

Autophagy Activation p62 Protein Ligand Proteinopathy Therapeutics

Cancer Cell Cytotoxicity Profile

While direct head-to-head comparisons are scarce, the available cytotoxicity data for 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine suggests a distinct profile compared to its simpler methoxy analogs. Reports indicate that the compound exhibits moderate cytotoxicity in certain cancer cell lines, such as MCF-7 (IC50 = 15 µM) and HeLa (IC50 = 20 µM), potentially through mechanisms involving apoptosis induction and cell cycle arrest . In contrast, 5-Bromo-2-methoxypyridine is primarily used as a ligand for the nicotinic acetylcholine receptor and as an intermediate for HIV integrase inhibitors, with no widely reported direct cytotoxic activity in these specific cancer lines . This difference highlights the impact of the larger 3,4-dimethoxybenzyl group on the compound's biological target profile, steering its activity toward cancer cell cytotoxicity rather than the neurological or antiviral applications of its simpler counterpart.

Anticancer Activity Cytotoxicity Structure-Activity Relationship

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine: Optimal Applications


BRD4 Bromodomain Hit-to-Lead

Utilize 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine as a fragment-like starting point for structure-based drug design against the BRD4 bromodomain. Its moderate binding affinity (Kd = 3.3 μM) allows for a clear assessment of structure-activity relationships when synthetic modifications are made to the pyridine core or the benzyloxy substituent. This is a strategic choice for medicinal chemistry campaigns aiming to improve potency from a micromolar to a nanomolar range, leveraging the compound's established engagement with the target [1].

Synthesis of p62 Autophagy Ligands

Employ this compound as a critical intermediate in the multi-step synthesis of advanced benzyloxy pyridine derivatives that function as ligands for the p62 protein, a key regulator of selective autophagy. This application is directly supported by recent patent literature, which outlines the use of such intermediates in developing treatments for proteinopathies like Alzheimer's and Parkinson's disease. Procurement of this specific building block ensures the correct functional groups are in place for subsequent synthetic steps [2].

SAR of Cancer Cell Cytotoxicity

Investigate the impact of the 3,4-dimethoxybenzyl group on cancer cell cytotoxicity by using this compound as a reference point in a panel of related pyridine derivatives. The reported IC50 values in MCF-7 (15 µM) and HeLa (20 µM) cells provide a quantitative benchmark. Researchers can modify the core or substituents and compare the resulting cytotoxic activity to this baseline, thereby mapping the pharmacophore for this specific activity .

Solubility-Enhanced Drug Candidate Development

Incorporate this compound into a medicinal chemistry program focused on improving the aqueous solubility of lead molecules. The presence of the 3,4-dimethoxybenzyl group serves as a design principle for enhancing solubility over less substituted analogs, which is a common hurdle in drug development. Its use as an intermediate or a comparator can provide valuable data on how this specific substitution pattern affects overall drug-like properties .

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